2-Methoxy-4-methylbenzoic acid
Overview
Description
2-Methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group (-OCH₃) at the second position and a methyl group (-CH₃) at the fourth position. This compound is known for its white crystalline appearance and is soluble in organic solvents like ethanol, chloroform, and ether, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methylbenzoic acid can be synthesized through the oxidation of 1-methoxy-4-methylbenzene (p-cresol methyl ether). The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 1-methoxy-4-methylbenzene using catalysts like cobalt or manganese salts. The reaction is carried out in the presence of air or oxygen at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Oxidation: Formation of 2-methoxy-4-methylbenzaldehyde or this compound.
Reduction: Formation of 2-methoxy-4-methylbenzyl alcohol.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Scientific Research Applications
2-Methoxy-4-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
2-Methoxy-4-methylbenzoic acid can be compared with other similar compounds, such as:
4-Methoxy-2-methylbenzoic acid: A positional isomer where the methoxy and methyl groups are located at different positions on the benzene ring.
2-Hydroxy-4-methylbenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
4-Hydroxy-2-methylbenzoic acid: Another positional isomer with a hydroxyl group, used in different chemical and biological contexts.
These comparisons highlight the unique structural and functional properties of this compound, making it distinct in its applications and reactivity.
Properties
IUPAC Name |
2-methoxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWDWUPMHVDZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344470 | |
Record name | 2-Methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704-45-0 | |
Record name | 2-Methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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